3,4-Dichlorotoluene-2,5,6-d3
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Overview
Description
3,4-Dichlorotoluene-2,5,6-d3 is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. This compound is a derivative of 3,4-dichlorotoluene, where specific hydrogen atoms are replaced with deuterium. It is primarily used in scientific research, particularly in studies involving stable isotopes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichlorotoluene-2,5,6-d3 typically involves the chlorination of toluene followed by deuteration. The chlorination process introduces chlorine atoms at the 3 and 4 positions of the toluene ring. Subsequently, the deuteration process replaces specific hydrogen atoms with deuterium. This can be achieved through various methods, including catalytic exchange reactions using deuterium gas or deuterated solvents under controlled conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale chlorination and deuteration processes. These processes are optimized for high yield and purity, often employing advanced catalytic systems and reaction conditions to ensure efficient isotope incorporation .
Chemical Reactions Analysis
Types of Reactions
3,4-Dichlorotoluene-2,5,6-d3 undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The compound can undergo reduction to form less chlorinated derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products
Substitution: Formation of various substituted toluenes.
Oxidation: Formation of 3,4-dichlorobenzoic acid or 3,4-dichlorobenzaldehyde.
Reduction: Formation of 3,4-dichlorotoluene or other partially dechlorinated products
Scientific Research Applications
3,4-Dichlorotoluene-2,5,6-d3 is used in various scientific research applications, including:
Chemistry: As a stable isotope-labeled compound, it is used in tracer studies and reaction mechanism investigations.
Biology: Utilized in metabolic studies to track the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Employed in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: Used in the development of new materials and chemicals, particularly in the synthesis of deuterated pharmaceuticals
Mechanism of Action
The mechanism of action of 3,4-Dichlorotoluene-2,5,6-d3 involves its interaction with molecular targets through its chlorinated and deuterated structure. The deuterium atoms provide stability and resistance to metabolic breakdown, making it useful in long-term studies. The compound can undergo various chemical transformations, influencing its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
3,4-Dichlorotoluene: The non-deuterated version of the compound.
2,4-Dichlorotoluene: Another isomer with chlorine atoms at different positions.
2,5-Dichlorotoluene: An isomer with chlorine atoms at the 2 and 5 positions.
Uniqueness
3,4-Dichlorotoluene-2,5,6-d3 is unique due to its deuterium content, which provides distinct advantages in research applications. The presence of deuterium allows for detailed studies of reaction mechanisms and metabolic pathways, offering insights that are not possible with non-deuterated compounds .
Properties
Molecular Formula |
C7H6Cl2 |
---|---|
Molecular Weight |
164.04 g/mol |
IUPAC Name |
1,2-dichloro-3,4,6-trideuterio-5-methylbenzene |
InChI |
InChI=1S/C7H6Cl2/c1-5-2-3-6(8)7(9)4-5/h2-4H,1H3/i2D,3D,4D |
InChI Key |
WYUIWKFIFOJVKW-NRUYWUNFSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C)[2H])Cl)Cl)[2H] |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)Cl |
Origin of Product |
United States |
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